molecular formula C18H22N2S B11794158 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline

Cat. No.: B11794158
M. Wt: 298.4 g/mol
InChI Key: GSVZCAHZNLYAQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline is a complex organic compound that features a unique structure combining an indoline core with a pyridine ring substituted with a tert-butylthio group and a methyl group

Preparation Methods

The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the pyridine ring. The tert-butylthio group is then added through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Chemical Reactions Analysis

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar compounds to 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline include other indoline derivatives and pyridine-substituted compounds. For example:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-2,3-dihydroindole

InChI

InChI=1S/C18H22N2S/c1-13-11-17(19-12-16(13)21-18(2,3)4)20-10-9-14-7-5-6-8-15(14)20/h5-8,11-12H,9-10H2,1-4H3

InChI Key

GSVZCAHZNLYAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1SC(C)(C)C)N2CCC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.